Rac-13-Hydroxydocosapentaenoic Acid is a specialized pro-resolving mediator derived from the omega-3 fatty acid docosapentaenoic acid. This compound plays a crucial role in the resolution of inflammation, acting as a signaling molecule that helps to restore homeostasis following inflammatory responses. It is part of a broader class of bioactive lipids that includes resolvins and protectins, which are known for their anti-inflammatory properties.
Rac-13-Hydroxydocosapentaenoic Acid is synthesized in the body from docosapentaenoic acid, primarily during inflammatory resolution processes. It is produced by various cell types, including leukocytes, through enzymatic pathways involving lipoxygenases and cytochrome P450 enzymes. The synthesis of this compound is indicative of the body's efforts to counteract excessive inflammation and promote healing.
This compound falls under the classification of polyunsaturated fatty acids and is specifically categorized as a hydroxylated derivative of docosapentaenoic acid. Its structural classification aligns it with other bioactive lipids that function in inflammation resolution.
The synthesis of Rac-13-Hydroxydocosapentaenoic Acid can occur through several biochemical pathways:
The synthesis pathway typically begins with the mobilization of docosapentaenoic acid from membrane phospholipids, followed by its oxidation to form hydroperoxy intermediates. These intermediates undergo further transformations, including hydroxylation and epoxide formation, leading to the final product, Rac-13-Hydroxydocosapentaenoic Acid .
Rac-13-Hydroxydocosapentaenoic Acid has a complex molecular structure characterized by multiple double bonds and hydroxyl groups. Its structural formula can be represented in various formats, including:
InChI=1S/C22H34O3/c1-12(2)6-8-14(3)20(24)22(5)10-16(4)18(12)23/h10,12-14,16-20,23H,1-9H2,(H,24)/b14-10+,16-12+CC(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=CC=CCCCCCCCCCCCC)O)O)O)O)O)O)O)O)O)O)O)O)OThe molecular weight of Rac-13-Hydroxydocosapentaenoic Acid is approximately 350.5 g/mol. The compound features multiple stereocenters, contributing to its biological activity and specificity in interactions with cellular receptors.
Rac-13-Hydroxydocosapentaenoic Acid participates in several chemical reactions:
These reactions are facilitated by various enzymes such as lipoxygenases and cytochrome P450 enzymes, which require specific conditions (e.g., temperature, pH) for optimal activity . The resulting products from these reactions include various hydroxylated derivatives that possess distinct biological activities.
The mechanism of action for Rac-13-Hydroxydocosapentaenoic Acid involves its role as a signaling molecule in the resolution phase of inflammation. It interacts with specific receptors on immune cells to promote anti-inflammatory pathways:
Studies have shown that Rac-13-Hydroxydocosapentaenoic Acid can reduce levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha during inflammatory responses .
Rac-13-Hydroxydocosapentaenoic Acid is typically presented as a colorless to pale yellow oil or solid at room temperature. Its solubility characteristics include:
The chemical stability of Rac-13-Hydroxydocosapentaenoic Acid can be affected by factors such as temperature and exposure to light. It is sensitive to oxidation, which can lead to degradation products that may alter its biological activity.
Rac-13-Hydroxydocosapentaenoic Acid has several important applications in scientific research:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2